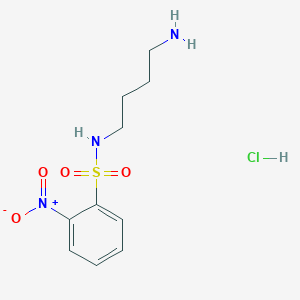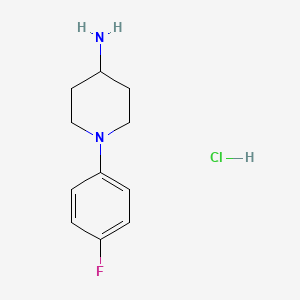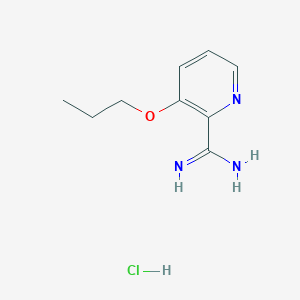
(R)-1-(2-Chloro-6-fluorophenyl)ethanamine
Vue d'ensemble
Description
(R)-1-(2-Chloro-6-fluorophenyl)ethanamine is a unique and versatile compound that has a wide range of applications in scientific research and laboratory experiments. It is a chiral compound that has a variety of biochemical and physiological effects, and has been used in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activity
A study conducted by Pejchal et al. (2015) explored the synthesis of novel amides derived from (R)-1-(2-Chloro-6-fluorophenyl)ethanamine. These compounds demonstrated significant antibacterial and antifungal activities, comparable to or slightly better than some medicinal standards like chloramphenicol and amphotericin B. This research highlights the potential of (R)-1-(2-Chloro-6-fluorophenyl)ethanamine derivatives in antimicrobial applications (Pejchal, Pejchalová, & Růžičková, 2015).
Chemical Synthesis of Pharmaceuticals
Brands et al. (2003) described an efficient synthesis of the NK(1) receptor antagonist Aprepitant, using a process that involves (R)-1-(2-Chloro-6-fluorophenyl)ethanamine. This method showcased the role of this compound in facilitating the synthesis of important pharmaceutical agents (Brands et al., 2003).
Fluorescent and Colorimetric Chemosensors
Wanichacheva et al. (2012) developed novel macromolecules incorporating (R)-1-(2-Chloro-6-fluorophenyl)ethanamine for the optical detection of mercury ions. These sensors exhibited high sensitivity and selectivity, demonstrating the compound's utility in environmental monitoring and public health (Wanichacheva et al., 2012).
Inhibitors for Neurodegenerative Diseases
A study by Pejchal et al. (2016) synthesized derivatives of (R)-1-(2-Chloro-6-fluorophenyl)ethanamine as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed potential as therapeutic agents for neurodegenerative diseases like Alzheimer's (Pejchal et al., 2016).
Fluorinating Agents in Organic Synthesis
Takaoka et al. (1979) identified the reaction products of F-propene and dialkylamines, which include (R)-1-(2-Chloro-6-fluorophenyl)ethanamine, as effective fluorinating agents. These compounds are important for introducing fluorine into various organic molecules, a key process in medicinal chemistry and materials science (Takaoka, Iwakiri, & Ishikawa, 1979).
Mercury Ion Detection
Another study by Wanichacheva et al. (2009) focused on developing a sensor for mercury ions using derivatives of (R)-1-(2-Chloro-6-fluorophenyl)ethanamine. The sensor showed high selectivity and sensitivity, emphasizing the compound's role in environmental safety and pollution control (Wanichacheva et al., 2009).
Propriétés
IUPAC Name |
(1R)-1-(2-chloro-6-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQXZWHHERXWHA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Chloro-6-fluorophenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/no-structure.png)





